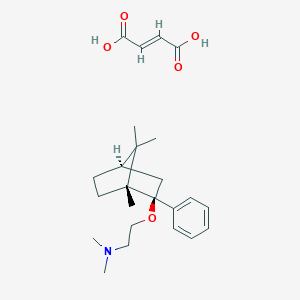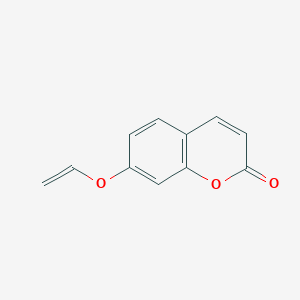
7-Ethenyloxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethenyloxycoumarin, also known as coumarin-ethene oxide, is a chemical compound that belongs to the coumarin family. It is a colorless liquid that is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 7-Ethenyloxycoumarin involves the reaction of the compound with ROS. When ROS are present, the ethene oxide group in 7-Ethenyloxycoumarin undergoes a ring-opening reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample, allowing for quantitative analysis.
Biochemical and Physiological Effects
7-Ethenyloxycoumarin has been shown to have minimal toxicity and does not interfere with cellular processes. It is highly selective for ROS and does not react with other molecules present in cells. The compound has been used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Ethenyloxycoumarin is its high selectivity for ROS. This allows for accurate detection of ROS in complex biological samples. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 7-Ethenyloxycoumarin is its sensitivity to light. The compound can undergo photobleaching, which can affect the accuracy of the results. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of 7-Ethenyloxycoumarin in scientific research. One area of interest is the development of new fluorescent probes based on 7-Ethenyloxycoumarin. These probes could be designed to target specific ROS or other molecules of interest, allowing for more precise detection and analysis. Another area of interest is the use of 7-Ethenyloxycoumarin in vivo. While the compound has been used extensively in vitro, its use in living organisms is still limited. Future studies could explore the potential of 7-Ethenyloxycoumarin as a diagnostic tool for various diseases in animal models. Finally, the development of new synthesis methods for 7-Ethenyloxycoumarin could lead to improved yields and purity, making the compound more accessible for scientific research.
Conclusion
7-Ethenyloxycoumarin is a valuable tool for scientific research due to its unique properties as a fluorescent probe for ROS. The compound has a wide range of applications in the study of various diseases and cellular processes. While there are limitations to its use, ongoing research is exploring new directions for the development and application of 7-Ethenyloxycoumarin in scientific research.
Métodos De Síntesis
The synthesis of 7-Ethenyloxycoumarin involves the reaction of coumarin with ethene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
7-Ethenyloxycoumarin has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The use of 7-Ethenyloxycoumarin as a fluorescent probe allows for the detection of ROS in real-time, providing valuable insights into the mechanisms of oxidative stress.
Propiedades
Número CAS |
120876-04-2 |
|---|---|
Nombre del producto |
7-Ethenyloxycoumarin |
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
7-ethenoxychromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2 |
Clave InChI |
YLKMRNNJUVHZRT-UHFFFAOYSA-N |
SMILES |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canónico |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
Otros números CAS |
120876-04-2 |
Sinónimos |
7-ethenyloxycoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




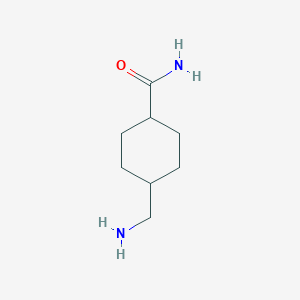

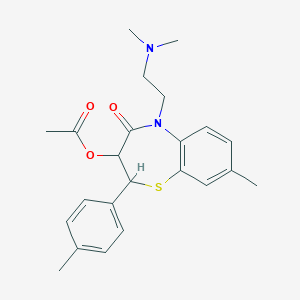

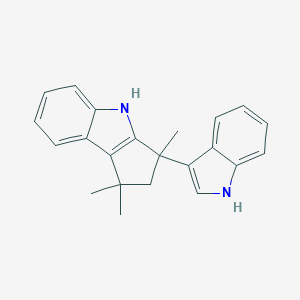


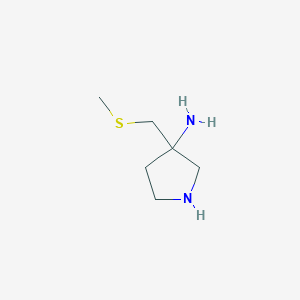
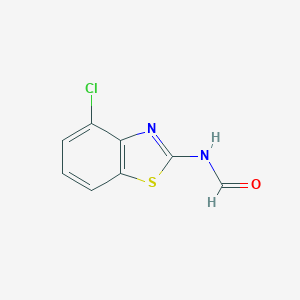
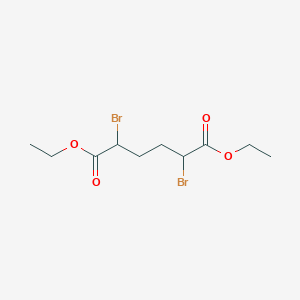

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
